2-({3-[(3,4-dimethylphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3-fluoro-4-methoxyphenyl)acetamide
Description
2-({3-[(3,4-dimethylphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3-fluoro-4-methoxyphenyl)acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a thienopyrimidine core, a dimethylbenzyl group, and a fluoro-methoxyphenyl acetamide moiety.
Properties
IUPAC Name |
2-[3-[(3,4-dimethylphenyl)methyl]-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-(3-fluoro-4-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22FN3O3S2/c1-14-4-5-16(10-15(14)2)12-28-23(30)22-19(8-9-32-22)27-24(28)33-13-21(29)26-17-6-7-20(31-3)18(25)11-17/h4-11H,12-13H2,1-3H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GESVUVQZWBHMNL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CN2C(=O)C3=C(C=CS3)N=C2SCC(=O)NC4=CC(=C(C=C4)OC)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22FN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({3-[(3,4-dimethylphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3-fluoro-4-methoxyphenyl)acetamide typically involves multiple steps:
Formation of the Thienopyrimidine Core: This can be achieved through the cyclization of appropriate thieno and pyrimidine precursors under acidic or basic conditions.
Introduction of the Dimethylbenzyl Group: This step often involves a Friedel-Crafts alkylation reaction using 3,4-dimethylbenzyl chloride and a suitable catalyst such as aluminum chloride.
Attachment of the Fluoro-Methoxyphenyl Acetamide Moiety: This can be accomplished through a nucleophilic substitution reaction where the thienopyrimidine core reacts with 3-fluoro-4-methoxyphenyl acetamide under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
2-({3-[(3,4-dimethylphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3-fluoro-4-methoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the aromatic rings or the thienopyrimidine core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and strong bases or acids depending on the type of substitution.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced thienopyrimidine derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-({3-[(3,4-dimethylphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3-fluoro-4-methoxyphenyl)acetamide involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to, altering their activity.
Pathways Involved: The compound may modulate signaling pathways related to inflammation, cell proliferation, or apoptosis.
Comparison with Similar Compounds
Similar Compounds
4-Iodobenzoic Acid: Shares some structural similarities but differs in functional groups and overall structure.
Lemon Balm Compounds: Contains bioactive compounds with antioxidant and antimicrobial properties.
Biological Activity
The compound 2-({3-[(3,4-dimethylphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3-fluoro-4-methoxyphenyl)acetamide represents a novel class of thienopyrimidine derivatives that have garnered attention due to their potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial properties, cytotoxicity, and potential therapeutic applications.
Chemical Structure and Properties
The molecular structure of the compound can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C22H27N3O2S2 |
| Molecular Weight | 429.6 g/mol |
| CAS Number | 1252922-50-1 |
The compound features a thienopyrimidine core with various substituents that may influence its biological activity.
Antimicrobial Activity
Research has shown that compounds with thienopyrimidine structures exhibit significant antimicrobial properties. In vitro studies have demonstrated that related thienopyrimidine derivatives possess antibacterial and antimycobacterial activities against various strains including Gram-positive and Gram-negative bacteria. For instance, derivatives similar to our compound have shown effective Minimum Inhibitory Concentration (MIC) values against strains such as Escherichia coli, Staphylococcus aureus, and Mycobacterium tuberculosis .
Table 1: Antimicrobial Activity of Thienopyrimidine Derivatives
| Compound | Target Organism | MIC (µg/mL) |
|---|---|---|
| Thienopyrimidine derivative A | E. coli | 8 |
| Thienopyrimidine derivative B | S. aureus | 16 |
| Thienopyrimidine derivative C | M. tuberculosis | 32 |
The presence of specific functional groups, such as the sulfanyl group and methoxy substitutions, has been identified as critical for enhancing antimicrobial efficacy .
Cytotoxicity Studies
Cytotoxicity assessments are essential for evaluating the safety profile of new compounds. Preliminary studies indicate that certain thienopyrimidine derivatives exhibit low toxicity in mammalian cell lines at concentrations up to 200 µmol/L . Further investigations into the apoptotic pathways activated by these compounds are warranted to understand their mechanisms of action.
Case Studies
- Study on Antimicrobial Activity : A series of thienopyrimidine derivatives were synthesized and tested for antimicrobial activity. Among them, specific compounds demonstrated potent activity against resistant strains of bacteria, suggesting that modifications to the thienopyrimidine core could yield more effective antimicrobial agents .
- Cytotoxicity in Cancer Cell Lines : In a study involving multicellular spheroids, several thienopyrimidine derivatives were screened for anticancer properties. The results indicated that some compounds significantly reduced cell viability in cancer cell lines, highlighting their potential as anticancer agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
